molecular formula Cl4H4N2Pt B101122 Diammintetrachloroplatinat CAS No. 16893-05-3

Diammintetrachloroplatinat

Katalognummer: B101122
CAS-Nummer: 16893-05-3
Molekulargewicht: 368.9 g/mol
InChI-Schlüssel: RFNNCHFCDUQKFT-UHFFFAOYSA-J
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diamminetetrachloroplatinum (II) (DACTP), also known as cisplatin, is a widely used chemotherapeutic agent used in the treatment of various forms of cancer. DACTP is a coordination compound of platinum, which is used in the form of a salt to bind to DNA and inhibit its replication. DACTP is one of the most effective anticancer agents in clinical use, and its use has expanded to include the treatment of a number of other diseases, including ovarian, bladder, and head and neck cancers.

Wissenschaftliche Forschungsanwendungen

Verbesserte Wirkstoffabgabe

Diammintetrachloroplatinat: wurde bei der Entwicklung von Nanodeliversystemen für die gezielte Wirkstoffabgabe eingesetzt. Ultrakleine Eisenoxid-Nanopartikel mit einer Größe von weniger als 10 nm wurden mit dieser Verbindung beladen, die als Prodrug von Cisplatin (II) wirkt. Diese Nanopartikel haben sich als vielversprechend für die Verbesserung der Abgabe des Medikaments an Krebszellen erwiesen, insbesondere in Ovarialkrebsmodellen. Die zelluläre Aufnahme und die anschließende Platinierung von mitochondrialer und nuklearer DNA wurden quantitativ gemessen, wobei eine signifikante Einarbeitung in die DNA innerhalb der Zellen festgestellt wurde .

Mechanismen der Zelltoxizität

Die Forschung hat sich auch mit den Mechanismen der Zelltoxizität von This compound im Zusammenhang mit der Nanotechnologie beschäftigt. Die Rolle der Autophagie in Gegenwart von Pt(IV)-Prodrug-beladenen Nanopartikel stand im Mittelpunkt. Dies ist entscheidend für das Verständnis, wie Krebszellen auf die Behandlung reagieren und wie sie Resistenzen oder Sensibilitäten gegenüber dem Medikament entwickeln könnten .

Kinetische und mechanistische Analysen im menschlichen Plasma

Das Reduktionsverhalten von This compound im menschlichen Plasma wurde untersucht, um seine kinetischen und mechanistischen Eigenschaften zu verstehen. Die Interaktion mit Ascorbinsäure und dominanten Thiolen im Plasma liefert Einblicke in die Stabilität und Reaktivität des Medikaments, bevor es in die Zellen gelangt. Dieses Wissen ist unerlässlich, um das Verhalten des Medikaments in einer physiologischen Umgebung vorherzusagen und seine therapeutische Wirksamkeit zu optimieren .

Antitumoraktivität

Die Antitumoraktivität von This compound wurde mit anderen Platinkomplexen verglichen. Studien an Mäusen mit soliden Tumoren und Leukämiezellen wurden durchgeführt, um die Wirksamkeit dieser Verbindung zu bewerten. Solche Forschungen tragen zur Entwicklung neuer Krebstherapien und zum Verständnis bei, wie verschiedene Platinkomplexe zur Behandlung verschiedener Krebsformen eingesetzt werden können .

Wirkmechanismus

Target of Action

Diamminetetrachloroplatinum, also known as azane;platinum(4+);tetrachloride, is a platinum-based anticancer prodrug . The primary targets of this compound are the DNA structures within the cell . It interacts with the DNA, causing damage and preventing the cell from dividing and proliferating .

Mode of Action

The compound enters the cell and undergoes reduction by dominant reductants in human plasma, such as ascorbic acid, glutathione, and cysteine . This reduction process follows an overall second-order kinetics, being first-order each in [Pt (IV)] and in the [reductant] . The reduced form of the compound then interacts with the DNA, forming adducts .

Biochemical Pathways

The compound affects the DNA replication and transcription pathways. By forming adducts with the DNA, it interferes with the normal functioning of these pathways, leading to cell death . The compound’s interaction with DNA also triggers the cell’s damage response mechanisms .

Pharmacokinetics

The pharmacokinetics of Diamminetetrachloroplatinum involves its absorption, distribution, metabolism, and excretion (ADME). The compound has a very short lifetime (less than a minute) in human plasma and can hardly enter into cells before reduction . This suggests that the compound’s bioavailability may be influenced by its rapid reduction in the plasma .

Result of Action

The result of the compound’s action is the induction of cell death, primarily through apoptosis . The formation of Pt-DNA adducts could be correlated with the time-dependent decrease in cell viability . The compound’s interaction with DNA triggers the cell’s damage response mechanisms, leading to cell cycle arrest and ultimately apoptosis .

Action Environment

The action of Diamminetetrachloroplatinum is influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the rate of reduction of the compound . Moreover, the presence of various reductants in the plasma can influence the compound’s reduction and subsequent interaction with DNA .

Safety and Hazards

Diamminetetrachloroplatinum(IV) is classified as having acute toxicity, serious eye damage, and can cause skin and respiratory sensitization . It is toxic if swallowed and may cause an allergic skin reaction .

Zukünftige Richtungen

The development of new platinum anticancer drugs is of great interest to minimize the toxic effects of such drugs and also to broaden the spectrum of treatable cancers . Future research will likely focus on the development of new platinum drug candidates, such as sterically hindered complexes, monofunctional platinum drugs, complexes with biologically active ligands, trans-configured and polynuclear platinum complexes, platinum(IV) prodrugs, and platinum-based drug delivery systems .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway of Diamminetetrachloroplatinum involves the reaction of platinum(IV) chloride with ammonia in the presence of water.", "Starting Materials": [ "Platinum(IV) chloride", "Ammonia", "Water" ], "Reaction": [ "Add platinum(IV) chloride to a round-bottom flask", "Add water to the flask and stir until the platinum(IV) chloride is dissolved", "Slowly add ammonia to the flask while stirring", "Heat the mixture to 60-70°C and continue stirring for 2 hours", "Cool the mixture to room temperature and filter off any solids", "Add excess ammonia to the filtrate to precipitate the Diamminetetrachloroplatinum", "Filter off the precipitate and wash with cold water", "Dry the Diamminetetrachloroplatinum under vacuum" ] }

16893-05-3

Molekularformel

Cl4H4N2Pt

Molekulargewicht

368.9 g/mol

IUPAC-Name

azanide;tetrachloroplatinum(2+)

InChI

InChI=1S/4ClH.2H2N.Pt/h4*1H;2*1H2;/q;;;;2*-1;+6/p-4

InChI-Schlüssel

RFNNCHFCDUQKFT-UHFFFAOYSA-J

SMILES

N.N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4]

Kanonische SMILES

[NH2-].[NH2-].Cl[Pt+2](Cl)(Cl)Cl

16949-90-9
16893-05-3

Piktogramme

Corrosive; Acute Toxic; Irritant; Health Hazard

Synonyme

cis-DTP
diamminetetrachloroplatinum(II)
diamminetetrachloroplatinum(II), (cis)-isomer
diamminetetrachloroplatinum(II), (trans)-isomer
tetrachlorodiammineplatinum(II)

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diamminetetrachloroplatinum
Reactant of Route 2
Diamminetetrachloroplatinum
Reactant of Route 3
Diamminetetrachloroplatinum
Reactant of Route 4
Diamminetetrachloroplatinum
Reactant of Route 5
Diamminetetrachloroplatinum
Customer
Q & A

Q1: How does Diamminetetrachloroplatinum interact with its target and what are the downstream effects?

A1: Diamminetetrachloroplatinum, specifically cis-Diamminetetrachloroplatinum(IV), acts as a prodrug for cis-Diamminedichloroplatinum(II), commonly known as cisplatin. [, ] This prodrug enters cells and undergoes reduction in the intracellular environment, converting to the active cisplatin form. [] Cisplatin primarily targets DNA, forming adducts predominantly at guanine bases. [] These adducts primarily consist of intrastrand cross-links, interfering with DNA replication and transcription. [] This disruption ultimately leads to cell cycle arrest and apoptosis, particularly impacting rapidly dividing cells like cancer cells. [, ]

Q2: What are the structural characteristics of Diamminetetrachloroplatinum?

A2: While the provided research focuses on cis-Diamminetetrachloroplatinum(IV), it's crucial to distinguish its isomer, trans-Diamminetetrachloroplatinum(IV). Both share the same molecular formula, PtCl4H6N2, and molecular weight of 372.9 g/mol. [] Spectroscopic analyses, including vibrational spectroscopy, provide valuable insights into the structural features and bonding characteristics of these isomers. []

Q3: How do the cis and trans isomers of Diamminetetrachloroplatinum(IV) differ in their biological activity?

A3: Research demonstrates significant differences in the biological activity of the cis and trans isomers. When compared at equal levels of platinum bound to DNA, the cis isomer exhibits significantly higher cytotoxicity and mutagenicity in Chinese hamster ovary cells. [] This difference stems from the ability of the cis isomer to form more persistent DNA interstrand and DNA-protein cross-links. [] These persistent lesions contribute to its antitumor activity, while the trans isomer shows lower persistence and consequently, reduced activity. []

Q4: What is the role of reduction in the activity of Diamminetetrachloroplatinum(IV)?

A4: The reduction of Diamminetetrachloroplatinum(IV) to Diamminedichloroplatinum(II) (cisplatin) is crucial for its antitumor activity. [, , ] Various biological reductants, including ascorbic acid, glutathione, cysteine, and homocysteine, can facilitate this conversion. [] Studies have shown that the rate of reduction varies depending on the specific reductant and the structure of the platinum(IV) complex. [, ] This reduction process, occurring intracellularly, liberates the active cisplatin, which can then interact with its DNA target. []

Q5: Are there any known resistance mechanisms to Diamminetetrachloroplatinum(IV) or its active form, cisplatin?

A5: Yes, resistance to platinum-based drugs, including Diamminetetrachloroplatinum(IV) and cisplatin, is a significant challenge in cancer treatment. Resistance mechanisms are multifaceted and can involve: * Decreased drug accumulation: Reduced cellular uptake or increased drug efflux can limit the drug's availability to reach its DNA target. * Increased detoxification: Elevated levels of glutathione and other intracellular thiols can inactivate cisplatin by forming platinum-thiol conjugates. * Enhanced DNA repair: Up-regulation of DNA repair pathways, particularly those involved in nucleotide excision repair, can remove cisplatin-DNA adducts.

Q6: What are the implications of drug-metabolizing enzyme interactions with Diamminetetrachloroplatinum(IV)?

A6: While Diamminetetrachloroplatinum(IV) itself doesn't appear to directly induce or inhibit drug-metabolizing enzymes, its active form, cisplatin, is known to be metabolized by various enzymes. Understanding these metabolic pathways is crucial, as they can influence cisplatin's pharmacokinetic profile, including its clearance and potential for drug-drug interactions.

Q7: Are there alternative compounds or approaches being explored that offer advantages over Diamminetetrachloroplatinum(IV)?

A7: Researchers are continually exploring alternatives to address limitations associated with Diamminetetrachloroplatinum(IV) and cisplatin, such as toxicity and resistance. These alternatives include: * Next-generation platinum compounds: Modifications to the platinum core structure aim to improve efficacy, reduce toxicity, and overcome resistance. * Combination therapies: Combining platinum-based drugs with other chemotherapeutic agents or targeted therapies shows promise in enhancing efficacy and combating resistance. * Nanoparticle-based delivery systems: Encapsulating Diamminetetrachloroplatinum(IV) in nanoparticles aims to improve drug delivery, target tumor sites more effectively, and reduce systemic toxicity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.